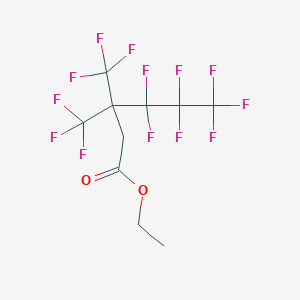

Ethyl 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexanoate

Description

Ethyl 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexanoate is a fluorocarbon compound known for its unique physical and chemical properties. It is a colorless, low-viscosity, and transparent liquid, often referred to as HFE-7000 or Novec-7000. This compound is a halogenated derivative of ethyl hexanoate and is widely used as a solvent in the electronics industry due to its high solvency power, low toxicity, and zero ozone depletion potential.

Properties

IUPAC Name |

ethyl 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F13O2/c1-2-25-4(24)3-5(8(15,16)17,9(18,19)20)6(11,12)7(13,14)10(21,22)23/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMQJJKZDLWFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F13O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895708 | |

| Record name | Ethyl 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161261-13-8 | |

| Record name | Ethyl 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexanoate can be synthesized by reacting ethyl hexanoate with hydrogen fluoride and trifluoroacetic acid. The reaction is exothermic and requires careful handling due to the corrosive nature of the reactants. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen fluoride, trifluoroacetic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexanoate has a wide range of applications in scientific research:

Chemistry: It is used as a solvent in various chemical reactions due to its high solvency power and low toxicity.

Biology: Its unique properties make it useful in biological studies, particularly in the development of fluorinated compounds for imaging and diagnostic purposes.

Industry: Widely used in the electronics industry for cleaning and as a heat transfer fluid due to its high thermal stability and non-flammable nature.

Mechanism of Action

The mechanism by which Ethyl 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexanoate exerts its effects is primarily through its interaction with various molecular targets. Its high solvency power allows it to dissolve a wide range of substances, making it effective in cleaning and other applications. The pathways involved include the dissolution of organic and inorganic materials, facilitated by its unique chemical structure .

Comparison with Similar Compounds

Ethyl 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexanoate is unique due to its high fluorine content and specific structural arrangement. Similar compounds include:

Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-: Another fluorinated compound with similar properties but different applications.

3,3-Bis(trifluoromethyl)-4,4,5,5,6,6,6-heptafluorohex-1-yne: A related compound with a different functional group, leading to different reactivity and applications.

These compounds share some properties but differ in their specific uses and chemical behavior, highlighting the uniqueness of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.